4-Cyano-3-methylbenzene-1-sulfonamide

Vue d'ensemble

Description

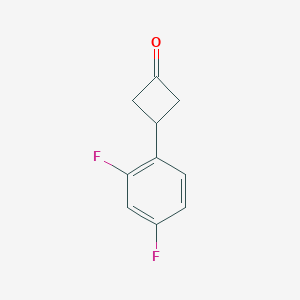

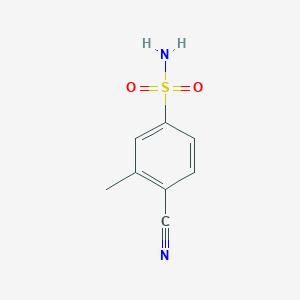

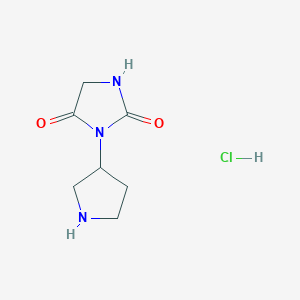

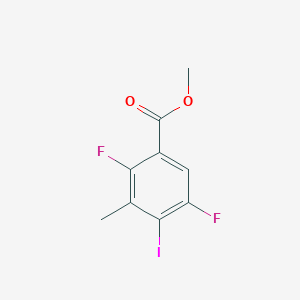

4-Cyano-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group (-CN), a methyl group (-CH3), and a sulfonamide group (-SO2NH2) .Physical And Chemical Properties Analysis

4-Cyano-3-methylbenzene-1-sulfonamide has a melting point of 159-160 °C, a predicted boiling point of 417.4±55.0 °C, a predicted density of 1.40±0.1 g/cm3, and a predicted pKa of 9.66±0.60 .Applications De Recherche Scientifique

Application 1: Synthesis of Hybrid Indolyl-Pyridines

- Summary of the Application : Sulfonamides are used in the synthesis of new hybrid indolyl-pyridines. These multi-functional heterocycles are synthesized through a condensation reaction of 3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehyde, and ammonium acetate .

- Methods of Application : The reaction is carried out in the presence of Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate as a novel and recyclable nanomagnetic catalyst, under solvent-free conditions . A cooperative vinylogous anomeric-based oxidation is suggested as a mechanistic route for the last step of the synthesis .

- Results or Outcomes : The synthesis results in the creation of indolyl-pyridines bearing sulfonamide moiety . The procedure is simple, highly proficient, and the catalyst is recyclable .

Application 2: Direct Substitution Reaction

- Summary of the Application : p-Toluenesulfonamide, a type of sulfonamide, undergoes FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols .

- Methods of Application : The reaction is catalyzed by tetrabutylammonium fluoride (TBAF) and results in a vinyl aziridine opening reaction .

- Results or Outcomes : The outcome of this reaction was not specified in the source .

Application 3: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate

- Summary of the Application : p-Toluenesulfonamide, a type of sulfonamide, is used to prepare the precursor required for the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate .

- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The outcome of this reaction was not specified in the source .

Application 4: Antibacterial Property

- Summary of the Application : Sulfonamides, including sulfamethazine (SMZ) and sulfadiazine (SDZ), exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Methods of Application : SMZ is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections . SDZ is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Results or Outcomes : The outcomes of these applications include the successful treatment of various diseases in both humans and animals .

Application 5: Chemical Compound of Interest

- Summary of the Application : 4-Cyano-3-methylbenzene-1-sulfonamide is a chemical compound of significant interest in the scientific community.

- Methods of Application : The specific methods of application or experimental procedures were not specified in the source.

- Results or Outcomes : Due to its potential applications in a wide range of fields, this compound is of significant interest.

Application 6: Commercial Availability

- Summary of the Application : 4-Cyano-3-methylbenzene-1-sulfonamide is commercially available and can be purchased from various chemical suppliers .

- Methods of Application : The specific methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The availability of this compound facilitates its use in various scientific and industrial applications .

Propriétés

IUPAC Name |

4-cyano-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6-4-8(13(10,11)12)3-2-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNMZKJGCKWHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)

![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)